molecular formula C11H17N3O5 B12101958 5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine

5'-amino-5'-deoxy-2'-O-methyl-5-methyluridine

Cat. No.: B12101958
M. Wt: 271.27 g/mol
InChI Key: PODAXORFJMIGLN-UHFFFAOYSA-N
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Description

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine is a modified nucleoside with the molecular formula C11H17N3O5 and a molecular weight of 271.27 g/mol . This compound is a derivative of uridine, where the 5’ position is substituted with an amino group, the 2’ position with a methoxy group, and the 5 position with a methyl group. It is known for its antiviral properties, particularly against hepatitis C.

Chemical Reactions Analysis

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-Amino-5’-deoxy-2’-O-methyl-5-methyluridine has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine include:

The uniqueness of 5’-amino-5’-deoxy-2’-O-methyl-5-methyluridine lies in its specific substitutions, which enhance its antiviral efficacy and make it a valuable compound in therapeutic research.

Properties

IUPAC Name

1-[5-(aminomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O5/c1-5-4-14(11(17)13-9(5)16)10-8(18-2)7(15)6(3-12)19-10/h4,6-8,10,15H,3,12H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODAXORFJMIGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CN)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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